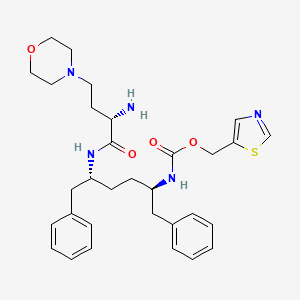
1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline
Overview
Description
1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group attached to an isoindoline ring, and a piperidine ring with two keto groups. The compound’s molecular formula is C13H12N2O3, and it has a molecular weight of 244.25 g/mol .
Preparation Methods
The synthesis of 1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline involves several steps, typically starting with the preparation of the isoindoline ring. One common method involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then reacted with a suitable amine to introduce the piperidine ring. The nitro group is usually introduced through nitration reactions using nitric acid under controlled conditions .
Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles such as amines or thiols can replace the nitro group
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce carboxylic acids .
Scientific Research Applications
1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use in treating diseases related to abnormal levels of tumor necrosis factor-alpha (TNF-α), such as autoimmune disorders
Mechanism of Action
The mechanism of action of 1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline and its derivatives often involves the inhibition of specific molecular targets. For instance, some derivatives are known to reduce the levels of TNF-α, a cytokine involved in inflammation and immune responses. This inhibition occurs through the compound’s interaction with the TNF-α signaling pathway, leading to decreased production and activity of this cytokine .
Comparison with Similar Compounds
1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory effects and use in treating multiple myeloma.
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anticancer properties.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory and anticancer activities
The uniqueness of this compound lies in its specific structural features and the presence of the nitro group, which can be modified to produce a wide range of biologically active derivatives .
Properties
IUPAC Name |
3-(4-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-10-5-4-9(12(18)14-10)15-6-7-2-1-3-8(16(20)21)11(7)13(15)19/h1-3,9H,4-6H2,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMIBFXPGQHNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Tris(4-methoxyphenyl)methyl]phosphanium iodide](/img/structure/B3319013.png)

![2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3319020.png)


![7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3319036.png)

![2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3319058.png)



![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)

